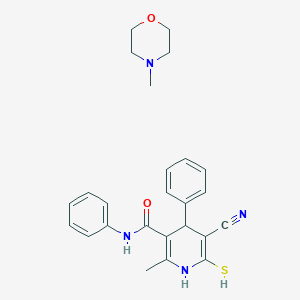
5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine is a complex organic compound with a diverse range of applications in scientific research This compound is notable for its unique structure, which includes a cyano group, a methyl group, diphenyl groups, a sulfanyl group, and a dihydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, heating, and stirring at different temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The dihydropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted dihydropyridine derivatives. These products can have different properties and applications depending on the specific reaction and conditions used.
科学的研究の応用
5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine has several scientific research applications:
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine involves its interaction with specific molecular targets and pathways. The cyano and sulfanyl groups can participate in various biochemical reactions, affecting enzyme activity and cellular processes. The dihydropyridine ring is known to interact with calcium channels, influencing cellular signaling and function .
類似化合物との比較
Similar Compounds
- 5-cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide
- 1,4-Dihydropyridine derivatives
Uniqueness
5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and sulfanyl groups, along with the dihydropyridine ring, makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS.C5H11NO/c1-13-17(19(24)23-15-10-6-3-7-11-15)18(14-8-4-2-5-9-14)16(12-21)20(25)22-13;1-6-2-4-7-5-3-6/h2-11,18,22,25H,1H3,(H,23,24);2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKQTPFVTJVJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3.CN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4930357.png)
![methyl 4-{3-chloro-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4930361.png)


![N-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]methyl}propanamide](/img/structure/B4930378.png)

![N'-[2-benzoyl-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4930398.png)
![2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol](/img/structure/B4930408.png)

![2-fluoro-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide](/img/structure/B4930425.png)
![ethyl 4-{[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B4930439.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4930442.png)
![ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B4930450.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4930454.png)
